花生四烯酰间硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

花生四烯酰间硝基苯胺广泛应用于科学研究,特别是在研究 FAAH 活性方面。 其应用包括:

作用机制

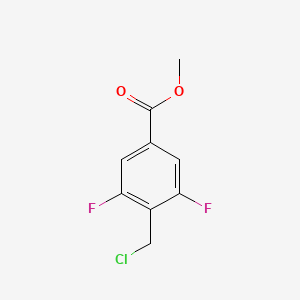

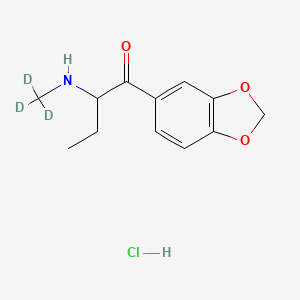

花生四烯酰间硝基苯胺的主要作用机制涉及其被 FAAH 水解。 FAAH 识别花生四烯酰间硝基苯胺中的酰胺键,并催化其裂解,导致间硝基苯胺的释放 . 该反应用于测量 FAAH 活性,因为释放的间硝基苯胺量与酶的活性成正比 .

类似化合物:

花生四烯酰对硝基苯胺: 另一种用于测量 FAAH 活性的硝基苯胺脂肪酸酰胺.

癸酰间硝基苯胺: 另一种短链脂肪酸酰胺,也用于 FAAH 活性分析.

独特性: 花生四烯酰间硝基苯胺因其长链多不饱和脂肪酸结构而独一无二,该结构与 FAAH 的天然底物(如花生四烯酰乙醇胺)非常相似 . 这种结构相似性使其成为研究 FAAH 活性和筛选潜在抑制剂的非常相关且有效的底物 .

生化分析

Biochemical Properties

Arachidonoyl m-Nitroaniline interacts with the FAAH enzyme . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups . When Arachidonoyl m-Nitroaniline is exposed to FAAH activity, it results in the release of a yellow colorimetric dye called m-nitroaniline .

Cellular Effects

The cellular effects of Arachidonoyl m-Nitroaniline are primarily related to its role as a substrate for the FAAH enzyme . The interaction between Arachidonoyl m-Nitroaniline and FAAH can be used to measure the activity of this enzyme .

Molecular Mechanism

The molecular mechanism of Arachidonoyl m-Nitroaniline involves its interaction with the FAAH enzyme . When Arachidonoyl m-Nitroaniline is exposed to FAAH activity, it is hydrolyzed, resulting in the release of the yellow colorimetric dye m-nitroaniline .

Temporal Effects in Laboratory Settings

The temporal effects of Arachidonoyl m-Nitroaniline in laboratory settings are related to its role as a substrate for the FAAH enzyme . The release of the yellow colorimetric dye m-nitroaniline upon exposure to FAAH activity allows for fast and convenient measurements of FAAH activity .

Metabolic Pathways

Arachidonoyl m-Nitroaniline is involved in the metabolic pathway related to the FAAH enzyme . FAAH is known to hydrolyze a variety of fatty acid amides .

准备方法

合成路线和反应条件: 花生四烯酰间硝基苯胺的合成涉及花生四烯酸与间硝基苯胺的反应。 该过程通常需要使用偶联剂,例如二环己基碳二亚胺 (DCC),以促进花生四烯酸羧基与间硝基苯胺氨基之间的酰胺键形成 . 反应通常在二氯甲烷等有机溶剂中,在惰性气氛下进行,以防止氧化。

工业生产方法: 虽然花生四烯酰间硝基苯胺的具体工业生产方法没有得到充分的记录,但一般方法将涉及使用类似偶联反应进行大规模合成。该过程将针对产率和纯度进行优化,并仔细控制反应条件,以确保产品质量一致。

化学反应分析

反应类型: 花生四烯酰间硝基苯胺在暴露于 FAAH 时主要发生水解,导致间硝基苯胺的释放 . 这种水解反应是其在酶活性分析中使用的关键特征。

常见试剂和条件:

水解: 水解反应在 FAAH 的存在下得到促进。反应条件通常涉及生理 pH 和温度下的水性缓冲液。

氧化和还原:

主要产品:

相似化合物的比较

Arachidonoyl p-Nitroaniline: Another nitroaniline fatty acid amide used to measure FAAH activity.

Decanoyl m-Nitroaniline: A shorter-chain fatty acid amide also used in FAAH activity assays.

Uniqueness: Arachidonoyl m-Nitroaniline is unique due to its long-chain polyunsaturated fatty acid structure, which closely resembles the natural substrates of FAAH, such as anandamide . This structural similarity makes it a highly relevant and effective substrate for studying FAAH activity and screening potential inhibitors .

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(3-nitrophenyl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(30)31/h6-7,9-10,12-13,15-16,19-21,23H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDPRAMDXERDT-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)

![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594174.png)